molecular formula C30H32N4O4S2 B11634039 6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11634039
M. Wt: 576.7 g/mol
InChI Key: AUVPPHVDZOVXEE-GFMRDNFCSA-N
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Description

6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a pyridopyrimidine core, and a thiazolidine ring

Preparation Methods

The synthesis of 6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridopyrimidine core, followed by the introduction of the piperidine and thiazolidine rings. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium hydride (NaH).

Scientific Research Applications

6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridopyrimidine moieties may bind to active sites on enzymes, inhibiting their activity. The thiazolidine ring may interact with cellular pathways, modulating biological processes. These interactions can lead to various pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combination of structural features. Similar compounds include:

    Pyridopyrimidine derivatives: These compounds share the pyridopyrimidine core but may lack the piperidine or thiazolidine rings.

    Thiazolidine derivatives: These compounds contain the thiazolidine ring but may have different substituents on the ring.

    Piperidine derivatives: These compounds have the piperidine ring but may not include the pyridopyrimidine or thiazolidine moieties. The uniqueness of this compound lies in its ability to combine these structural elements, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C30H32N4O4S2

Molecular Weight

576.7 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C30H32N4O4S2/c35-26(36)12-5-2-7-16-34-29(38)24(40-30(34)39)20-23-27(31-25-11-6-8-15-33(25)28(23)37)32-17-13-22(14-18-32)19-21-9-3-1-4-10-21/h1,3-4,6,8-11,15,20,22H,2,5,7,12-14,16-19H2,(H,35,36)/b24-20-

InChI Key

AUVPPHVDZOVXEE-GFMRDNFCSA-N

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CCCCCC(=O)O

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CCCCCC(=O)O

Origin of Product

United States

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